

Physicochemical Properties of Crystalline Sulfonmethane: A Technical Guide

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Abstract

Sulfonmethane (CAS No. 115-24-2), also known as Sulfonal, is an organosulfur compound historically used as a hypnotic and sedative.[1][2] First synthesized by Eugen Baumann in 1888, its clinical use has been superseded by safer alternatives.[1][2] However, its distinct chemical structure, featuring a central propane core with dual ethylsulfonyl groups, makes it a subject of continued interest in medicinal chemistry and material science.[3] This guide provides a comprehensive overview of the core physicochemical properties of crystalline **Sulfonmethane**, presenting quantitative data, detailed experimental protocols, and logical workflows relevant to its characterization.

1. General and Structural Properties

Sulfonmethane presents as colorless, odorless, and nearly tasteless prismatic crystals or a crystalline powder.[1][2][3] Its molecular structure is distinguished by a symmetrical arrangement of two ethylsulfonyl groups attached to a central propane unit, which significantly influences its physical properties and intermolecular interactions.[3]

Table 1: General and Structural Properties of Sulfonmethane



Property	Value	Reference
IUPAC Name	2,2-bis(ethylsulfonyl)propane	[1][3][4]
Synonyms	Sulfonal, Sulphonal, Acetone diethylsulfone	[1][3][5]
CAS Number	115-24-2	[1][3][4][5]
Molecular Formula	C7H16O4S2	[1][3][5][6]
Molecular Weight	228.33 g/mol	[3][5][6]
Appearance	Colorless, odorless, prismatic crystals or powder	[1][2][3]
Elemental Composition	C: 36.82%, H: 7.06%, O: 28.03%, S: 28.09%	[5]

2. Thermal Properties

The thermal behavior of a crystalline compound is critical for its formulation, storage, and processing. **Sulfonmethane** exhibits a relatively moderate melting point and a high boiling point, indicating the presence of strong intermolecular forces, such as dipole-dipole interactions from the sulfone groups.[3] The wide temperature range between its melting and boiling points suggests a stable liquid phase.[3] Thermally, it is stable up to its melting point, with decomposition for related sulfone compounds typically initiating at temperatures between 200-250°C.[3]

Table 2: Thermal Properties of Sulfonmethane

Property	Value	Reference
Melting Point	124-126°C	[3][5]
Boiling Point	300°C	[3][5]



Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a standard thermoanalytical technique for determining the melting point and heat of fusion of a crystalline solid.

- Sample Preparation: 1-5 mg of crystalline **Sulfonmethane** is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
- Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using a certified indium standard. The sample chamber is purged with an inert nitrogen atmosphere (e.g., at a flow rate of 50 mL/min) to prevent oxidative degradation during heating.
- Thermal Program: The sample and reference pans are heated at a constant, linear rate, typically 10°C/min. The heat flow to the sample is monitored as a function of temperature.
- Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting of the sample. The area under the melting endotherm is integrated to calculate the enthalpy of fusion.

3. Solubility Profile

The solubility of **Sulfonmethane** varies significantly depending on the solvent and temperature, reflecting the influence of its polar sulfone groups and nonpolar alkyl framework.[3] Its aqueous solubility is limited in cold water but increases substantially in hot water.[3][5] It demonstrates moderate to good solubility in various organic solvents.[3][5]

Table 3: Solubility of **Sulfonmethane**



Solvent	Solubility (at approx. 20- 25°C unless noted)	Reference
Water (cold)	1 g in 365 mL (~2.74 mg/mL)	[3][5]
Water (boiling)	1 g in 15-16 mL (~62.5 - 66.7 mg/mL)	[1][2][5]
Ethanol (cold)	1 g in 60 mL (~16.67 mg/mL)	[3][5]
Ethanol (boiling)	1 g in 3 mL (~333.3 mg/mL)	[3][5]
Diethyl Ether	1 g in 64 mL (~15.63 mg/mL)	[3][5]
Chloroform	1 g in 11 mL (~90.91 mg/mL)	[3][5]
Benzene	Soluble	[3][5]
Glycerol	Insoluble	[3][5]
DMSO	Soluble	[3]

Experimental Protocol: Solubility Determination via Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

- Sample Preparation: An excess amount of crystalline **Sulfonmethane** is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, airtight container.
- Equilibration: The mixture is agitated in a constant-temperature water bath or shaker (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, the suspension is allowed to stand, allowing the
 excess solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered
 through a non-adsorptive membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved
 solid.



- Concentration Analysis: The concentration of Sulfonmethane in the clear, saturated filtrate
 is determined using a validated analytical method, such as High-Performance Liquid
 Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer. The
 experiment is typically performed in triplicate to ensure accuracy.
- 4. Crystalline Properties and Polymorphism

Sulfonmethane typically crystallizes in a prismatic form.[1][2] While specific polymorphic forms of **Sulfonmethane** are not extensively detailed in the literature, the phenomenon of polymorphism is of critical importance for the broader class of sulfonamides.[7] Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[7][8] These different forms can exhibit distinct physicochemical properties, including melting point, solubility, and dissolution rate, which can directly impact the bioavailability and stability of a drug product.[7] Therefore, the characterization of the solid-state form is a crucial step in drug development.

Experimental Protocol: Crystal Structure Analysis via X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique used to identify the crystalline phase of a material and can distinguish between different polymorphs.

- Sample Preparation: A small amount of the crystalline **Sulfonmethane** powder is gently packed into a sample holder to ensure a flat, uniform surface.
- Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specific range of 2θ angles (e.g., 2° to 40°). The intensity of the diffracted X-rays is recorded by a detector as a function of the 2θ angle.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the crystalline phase. The positions and relative intensities of the diffraction peaks are compared against reference patterns to confirm the identity and purity of the crystalline form.
- 5. Synthesis and Characterization Workflow

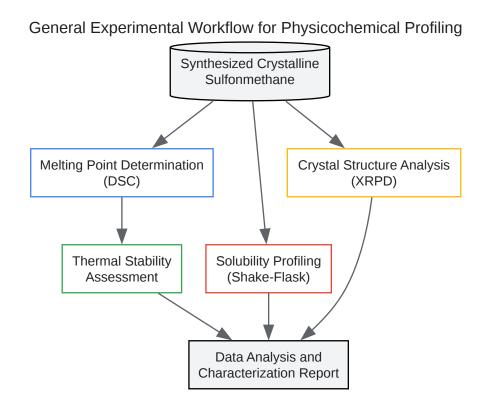


The most common synthesis of **Sulfonmethane** involves a two-step process starting with the condensation of acetone and ethyl mercaptan, followed by the oxidation of the resulting intermediate.[1][2][5] The characterization of the final crystalline product follows a logical sequence of experiments to determine its key physicochemical properties.



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Caption: Synthesis Workflow for **Sulfonmethane**.



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Caption: General Workflow for Physicochemical Profiling.



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